molecular formula C27H54N12O6S B12537295 L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 667412-07-9

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12537295
CAS No.: 667412-07-9
M. Wt: 674.9 g/mol
InChI Key: GIFSDTDDMOONAH-HVTWWXFQSA-N
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Description

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, cysteine, and leucine, with specific modifications such as the diaminomethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene modification is introduced through specific reagents and conditions that protect and deprotect functional groups as needed.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure precision and efficiency. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophilic substitution can be facilitated by reagents like N-hydroxysuccinimide (NHS) esters.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with new functional groups attached to amino residues.

Scientific Research Applications

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene groups play a crucial role in binding to active sites, modulating the activity of target proteins. This compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid
  • L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-lysyl-L-lysyl-L-asparaginyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-valine
  • L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-lysyl-L-valyl-L-tyrosyl-L-proline

Uniqueness

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and modifications, which confer distinct biochemical properties. The presence of cysteine allows for the formation of disulfide bonds, adding stability and functionality to the peptide. The diaminomethylidene groups enhance its binding affinity to molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

667412-07-9

Molecular Formula

C27H54N12O6S

Molecular Weight

674.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C27H54N12O6S/c1-15(2)13-19(23(42)37-18(25(44)45)9-6-12-35-27(32)33)38-24(43)20(14-46)39-22(41)17(8-5-11-34-26(30)31)36-21(40)16(29)7-3-4-10-28/h15-20,46H,3-14,28-29H2,1-2H3,(H,36,40)(H,37,42)(H,38,43)(H,39,41)(H,44,45)(H4,30,31,34)(H4,32,33,35)/t16-,17-,18-,19-,20-/m0/s1

InChI Key

GIFSDTDDMOONAH-HVTWWXFQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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